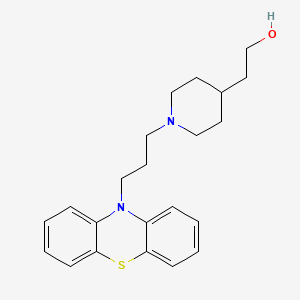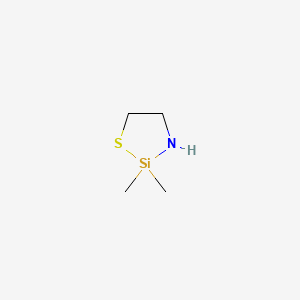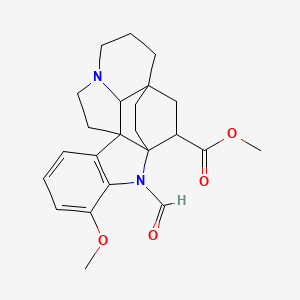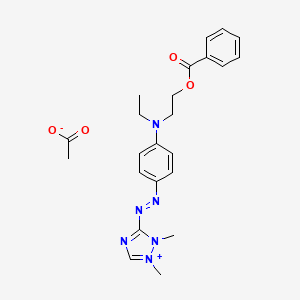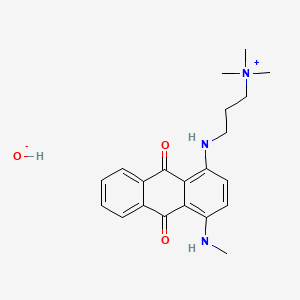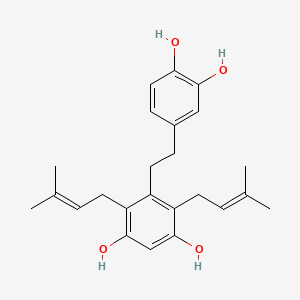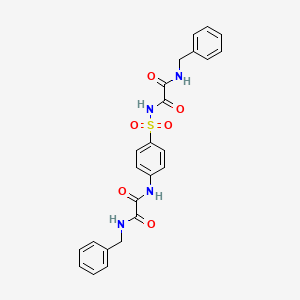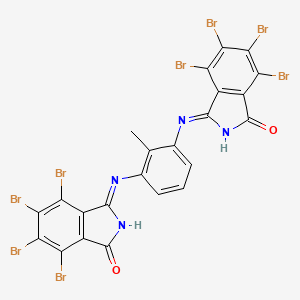
3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and isoindol-1-one groups, making it a subject of interest for researchers in chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,5,6,7-tetrabromo-1H-isoindol-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindol-1-one derivatives, while reduction could produce partially or fully reduced compounds.
科学研究应用
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as high-performance pigments and dyes.
作用机制
The mechanism of action of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and isoindol-1-one groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one): Similar structure but with chlorine atoms instead of bromine.
N,N’-(1,3-Phenylene)dimaleimide: Contains maleimide groups instead of isoindol-1-one.
Uniqueness
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is unique due to the presence of multiple bromine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
属性
CAS 编号 |
82457-14-5 |
|---|---|
分子式 |
C23H8Br8N4O2 |
分子量 |
1011.6 g/mol |
IUPAC 名称 |
4,5,6,7-tetrabromo-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C23H8Br8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37) |
InChI 键 |
XYXBFIIHDWBWHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


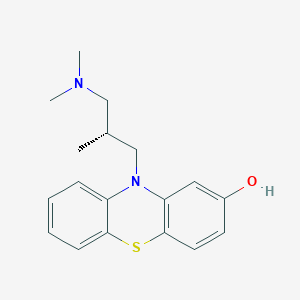
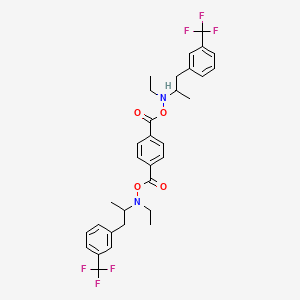
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
